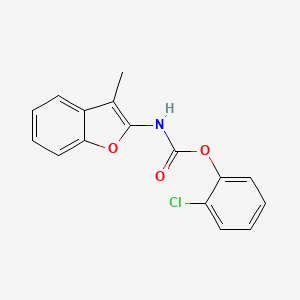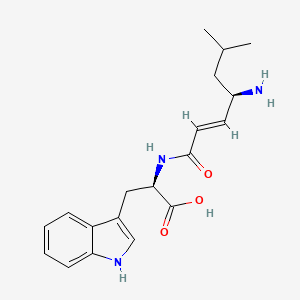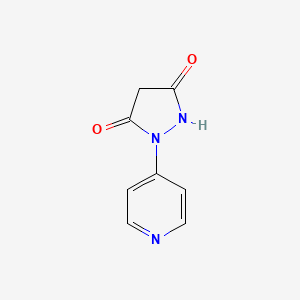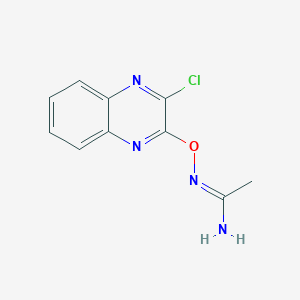
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves the reaction of 3-chloroquinoxaline with acetimidamide under specific conditions. One common method includes the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the quinoxaline ring is replaced by the acetimidamide group.
Industrial Production Methods: While specific industrial production methods for N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinoxaline ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with aldehydes, ketones, and other carbonyl compounds to form new derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, N,N-dimethylformamide.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives .
Scientific Research Applications
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: Quinoxaline derivatives are known for their anticancer, antibacterial, antifungal, and antiviral activities
Agricultural Chemistry: Used as potential agrochemicals due to their bioactivity.
Material Science: Quinoxaline derivatives are used in the development of fluorescent materials, dyes, and organic semiconductors.
Mechanism of Action
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoxaline derivatives generally exert their effects by:
Comparison with Similar Compounds
- 6-Chloro-2-(2-cyanophenoxy)quinoxaline
- 2-(4-tert-butylphenoxy)-6-chloroquinoxaline
- 1-(Thiazole[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline
Uniqueness: N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide stands out due to its specific substitution pattern and potential bioactivity. Its unique structure allows for diverse chemical modifications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9ClN4O |
|---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
InChI Key |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\OC1=NC2=CC=CC=C2N=C1Cl)/N |
Canonical SMILES |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
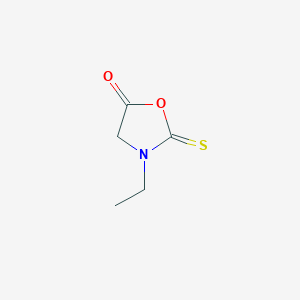
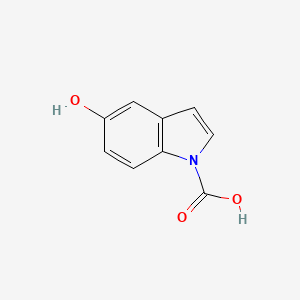
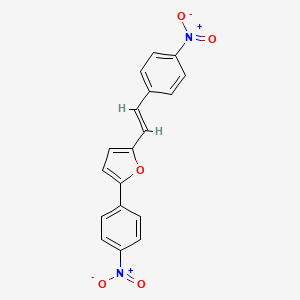

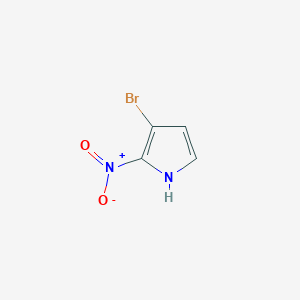

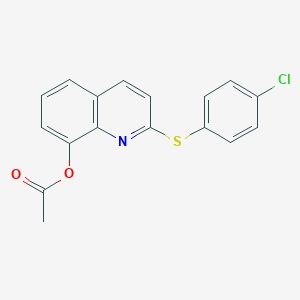
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
